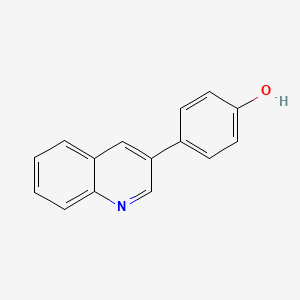

4-Quinolin-3-ylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-quinolin-3-ylphenol |

InChI |

InChI=1S/C15H11NO/c17-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)16-10-13/h1-10,17H |

InChI Key |

MXMDOWMDGWXEHJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Quinolin 3 Ylphenol

Retrosynthetic Analysis of the 4-Quinolin-3-ylphenol Core

A retrosynthetic analysis of this compound identifies several key disconnections that pave the way for logical synthetic strategies. The most straightforward disconnection is the C-C bond between the quinoline (B57606) and phenol (B47542) rings. This bond can be disconnected to reveal two primary sets of synthons, forming the basis for modern cross-coupling strategies.

Disconnection A (C3-C1') : This approach breaks the bond between the quinoline C3 position and the phenyl ring. This leads to a quinolin-3-yl cation synthon and a 4-hydroxyphenyl anion synthon, or vice versa. In practice, these are represented by a 3-haloquinoline (e.g., 3-bromoquinoline) and a 4-hydroxyphenylboronic acid for a Suzuki-Miyaura coupling, or a 3-quinolylboronic acid and a 4-halophenol.

Disconnection B (Quinoline Ring) : A more classical approach involves dissecting the quinoline ring itself. The quinoline heterocycle is a benzene (B151609) ring fused to a pyridine (B92270) ring. Retrosynthetic analysis can break the bonds of the pyridine portion, leading to aniline-based precursors.

Breaking the N1-C2 and C3-C4 bonds : This is characteristic of the Gould-Jacobs pathway, suggesting an aniline (B41778) derivative and a malonic ester derivative as starting materials. wikipedia.orgwikidoc.org For the target molecule, this would imply using 4-aminophenol (B1666318) (or a protected version) and a suitable three-carbon component.

Breaking the C2-C3 and N1-C8a bonds : This disconnection points towards the Friedländer synthesis, which constructs the pyridine ring from a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group. wikipedia.orgorganicreactions.org To form this compound, this would require a 2-aminobenzaldehyde (B1207257) or ketone and an appropriately substituted (4-hydroxyphenyl)acetyl derivative.

Breaking the N1-C8a and C4-C4a bonds : This pattern is central to the Conrad-Limpach and Knorr syntheses, which typically involve the reaction of an aniline with a β-ketoester. wikipedia.orgmdpi.com The regiochemical outcome (4-hydroxyquinoline vs. 2-hydroxyquinoline) depends on the reaction conditions.

This dual approach to retrosynthesis allows for the exploration of both time-honored ring-forming reactions and highly efficient, modern cross-coupling techniques for the synthesis of this compound.

Classical Approaches to Quinoline Synthesis and their Adaptation for this compound

Classical methods for quinoline synthesis, many of which were developed in the late 19th century, rely on the cyclization of aniline derivatives with various carbonyl-containing compounds. jptcp.com Adapting these methods for the synthesis of this compound requires the use of appropriately substituted precursors.

Conrad-Limpach Reaction Modifications

The Conrad-Limpach synthesis traditionally involves the condensation of an aniline with a β-ketoester to produce 4-hydroxyquinolines. wikipedia.orgscribd.com The reaction proceeds through a Schiff base intermediate, which is then thermally cyclized. scribd.com The conditions of the initial condensation determine the final product; lower temperatures favor the formation of a β-arylaminocrotonate, which cyclizes to a 4-quinolone (the keto tautomer of a 4-hydroxyquinoline). scribd.com

To adapt this method for this compound, one could theoretically start with 4-aminophenol and a β-ketoester that incorporates the quinoline C3 and C4 substituents. However, the direct synthesis of a 3-aryl-4-hydroxyquinoline via the standard Conrad-Limpach reaction is not straightforward due to the substitution pattern required on the β-ketoester. A more plausible, albeit multi-step, approach would involve creating a substituted quinolone first and then introducing the phenol moiety later. High temperatures, often exceeding 250°C, and the use of inert, high-boiling solvents like mineral oil or diphenyl ether are characteristic of the cyclization step. wikipedia.orgmdpi.com

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikidoc.org This is followed by a thermal cyclization, saponification of the resulting ester at the C3 position, and finally, decarboxylation to yield a 4-hydroxyquinoline. wikipedia.org

For the synthesis of the target molecule, a key starting material would be 4-aminophenol. The reaction with diethyl ethoxymethylenemalonate would lead to a 4-hydroxy-3-carboethoxyquinoline intermediate, with the quinoline nitrogen being derived from the aniline and the C4-OH group arising from the cyclization. This intermediate possesses a handle at the C3 position (the carboethoxy group) that could potentially be modified to introduce the desired phenyl group, although this deviates from the direct formation of the C-C bond. A direct Gould-Jacobs approach to this compound is not readily achievable without significant modification of the standard precursors. The reaction is known to be effective for anilines bearing electron-donating groups. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to reduce reaction times and increase yields compared to classical heating methods. scribd.com

Friedländer and Skraup Analogues in Quinoline-Phenol Formation

Friedländer Synthesis: The Friedländer synthesis offers a more direct conceptual route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.org The reaction can be catalyzed by acids or bases. wikipedia.org To form this compound, the reaction could involve:

Reactant A: A 2-aminobenzophenone (B122507) derivative.

Reactant B: Acetaldehyde, which provides the C2 and C3 atoms of the quinoline ring.

A significant challenge with the Friedländer synthesis is the availability of the required 2-aminoaryl ketone precursors. researchgate.net However, modern variations, such as using reusable solid acid catalysts like Nafion NR50 under microwave irradiation, have made the process more efficient and environmentally friendly. organic-chemistry.org

Skraup Synthesis: The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline, glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction is notoriously vigorous. wikipedia.org Dehydration of glycerol produces acrolein, which then undergoes a Michael addition with aniline, followed by acid-catalyzed cyclization and oxidation. uop.edu.pk

To synthesize a substituted quinoline like this compound, one would need to start with substituted precursors. For instance, using 4-aminophenol instead of aniline could theoretically lead to a quinolinylphenol, but the Skraup reaction typically yields quinolines unsubstituted in the pyridine ring. organicreactions.orgresearchgate.net Achieving a 3-aryl substitution pattern via a classic Skraup reaction is not a standard application of this methodology.

Transition Metal-Catalyzed Syntheses of this compound

Modern organic synthesis heavily relies on transition metal catalysis, particularly palladium, for the construction of complex molecular architectures. These methods offer high efficiency, functional group tolerance, and predictable regioselectivity, making them ideal for synthesizing biaryl compounds like this compound.

Palladium-Catalyzed C-C/C-N Coupling Strategies

Suzuki-Miyaura Coupling: The most direct and widely used method for forming the C-C bond in this compound is the Suzuki-Miyaura cross-coupling reaction. mdpi.comlibretexts.org This reaction creates a bond between two sp²-hybridized carbon atoms, typically by coupling an organoboron species with an organohalide. libretexts.org There are two primary pathways for this synthesis:

Pathway 1: Coupling of a 3-haloquinoline with 4-hydroxyphenylboronic acid. The reactivity of the halide follows the general trend I > Br > Cl. nih.gov

Pathway 2: Coupling of a 3-quinolylboronic acid with a 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol).

This method's utility is demonstrated in the synthesis of various 2-(4-chloroquinolin-3-yl)phenol derivatives, which are prepared by coupling a 3-phenylquinolin-4(1H)-one with thionyl chloride before further reactions. mdpi.comnih.gov Polysubstituted triarylquinolines have also been synthesized in a one-pot operation via Suzuki coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Quinoline Synthesis This table is illustrative of typical conditions and may not represent the direct synthesis of the title compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Moderate | nih.gov |

| Aryl Bromide | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High | General Suzuki Conditions |

Buchwald-Hartwig Amination: While the Suzuki coupling forms the C-C bond, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Although not directly used to form the C-C bond of the target molecule, it is a cornerstone of modern heterocyclic synthesis and could be employed in building a necessary precursor. For example, a suitably functionalized aniline, required for a classical quinoline synthesis, could be prepared using this method. The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of aryl halides and amines under mild conditions. wikipedia.orgwuxiapptec.com

Table 2: Components of a Typical Buchwald-Hartwig Amination

| Component | Example | Function |

|---|---|---|

| Aryl Halide/Triflate | Aryl Bromide | Electrophile |

| Amine | Primary or Secondary Amine | Nucleophile |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of active Pd(0) |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane, THF | Reaction Medium |

Other palladium-catalyzed reactions, such as the carbonylative cyclization of N-(2-iodoaryl)enaminones, also provide modern routes to functionalized quinolone cores, which can be precursors for further elaboration. nih.gov

Copper-Catalyzed Cyclization and Functionalization Approaches

Copper-catalyzed reactions are a cornerstone in the synthesis of quinoline scaffolds due to the metal's low cost, abundance, and versatile reactivity. These methods often involve tandem or cascade reactions that efficiently construct the heterocyclic core.

One notable strategy involves a copper-mediated tandem reaction beginning with a Knoevenagel condensation of an ortho-bromobenzaldehyde with active methylene (B1212753) nitriles. rsc.org This is followed by a copper-catalyzed reductive amination and an intramolecular cyclization to yield the quinoline ring system. rsc.org Another advanced approach is a three-component cascade cyclization, which uses a copper catalyst to synthesize quinoline-4-thiols from readily available diaryliodonium salts, alkynyl sulfides, and nitriles. nih.gov In this process, the sulfur atom is crucial for controlling the regioselectivity of the reaction. nih.gov

Copper catalysis is also instrumental in functionalizing pre-existing quinoline structures. The copper-catalyzed azide–alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is used to link a 1,2,3-triazole moiety to a quinoline core. beilstein-journals.org This method is highly efficient for creating complex N-heterocyclic hybrids, with the discovery of copper(I) catalysis being pivotal for ensuring high reaction rates, excellent yields, and exclusive formation of the 1,4-disubstituted regioisomer. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Tandem Knoevenagel Condensation/Cyclization | o-bromobenzaldehyde, active methylene nitriles | Copper-mediated | Forms substituted 2-aminoquinolines and 2-arylquinoline-3-carbonitriles. rsc.org |

| Three-Component Cascade Cyclization | Diaryliodonium salts, alkynyl sulfides, nitriles | Copper catalyst | Produces quinoline-4-thiols with high regioselectivity. nih.gov |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne-functionalized quinoline, aromatic azides | Cu(I) (often from Cu(II) reduction or Cu(0)) | Attaches a 1,2,3-triazole ring to the quinoline scaffold. beilstein-journals.org |

Ruthenium-Catalyzed Methodologies

Ruthenium complexes have emerged as powerful catalysts for quinoline synthesis, often enabling novel reaction pathways through amine exchange or transfer hydrogenation. One such method involves the reaction of anilines with tris(3-hydroxypropyl)amine (B3047471) in the presence of a ruthenium catalyst. This approach facilitates a C3-fragment transfer from the amine to the nitrogen atom of the aniline, leading to the formation of the quinoline ring. lookchemmall.com The yield of this reaction is significantly influenced by the molar ratio of the reactants and requires an additive like SnCl₂·2H₂O for optimal performance. lookchemmall.com

Organometallic ruthenium(II)-arene complexes have also been developed for their catalytic properties. mdpi.comuoa.gr For instance, complexes of the type [Ru(η⁶-p-cymene)(N^N)Cl][X], where N^N is a substituted pyridine-quinoline ligand, can catalyze the transfer hydrogenation of ketones. mdpi.comuoa.gr This transformation is believed to proceed through a ruthenium(II) hydride species which acts as the active catalyst. mdpi.comuoa.gr Furthermore, ruthenium catalysts are effective in the [3+3] annulation of anilines with allyl alcohols, representing a one-pot domino synthesis of substituted quinolines. researchgate.net

Table 2: Ruthenium-Catalyzed Synthesis of Quinoline from Aniline and Tris(3-hydroxypropyl)amine

| Catalyst System | Reactants | Additives | Temperature | Time | Yield of Quinoline |

| RuCl₃·nH₂O / PPh₃ | Aniline, Tris(3-hydroxypropyl)amine | SnCl₂·2H₂O, Acetone | 180°C | 24 h | 60% |

Data sourced from a study on ruthenium-catalyzed amine exchange reactions. lookchemmall.com

Green Chemistry Principles in this compound Synthesis

The synthesis of quinolines has traditionally involved methods that require high temperatures and expensive or hazardous starting materials. researchgate.netresearchgate.net In response, significant efforts have been made to develop greener synthetic routes that align with the principles of sustainable chemistry. researchgate.netresearchgate.net These modern approaches focus on using alternative energy sources, eco-friendly solvents, and renewable catalysts to reduce the environmental impact of chemical processes. researchgate.net

Solvent-Free and Aqueous Medium Reactions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. mlsu.ac.in To this end, performing reactions in an aqueous medium or under solvent-free conditions has gained considerable traction. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. For example, the catalyst-free, multi-component condensation of malononitrile, 2-naphthol, various aldehydes, and ammonium (B1175870) acetate (B1210297) proceeds efficiently in water under ultrasound irradiation to produce dihydroquinolines in high yields. mdpi.com In some cases, reactions in water at room temperature can provide high yields in as little as 30 minutes. mdpi.com

Solvent-free, or "dry media," reactions represent another significant green advancement. mdpi.com These reactions, often assisted by ultrasound or microwave irradiation, can lead to higher yields in shorter reaction times compared to conventional solvent-based methods. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has become a widely adopted green technology in organic chemistry. tandfonline.comtandfonline.com Microwave heating can dramatically accelerate reaction rates, leading to higher yields, milder reaction conditions, and greater product purity. tandfonline.comtandfonline.com This technique is particularly effective for the synthesis of nitrogen-containing heterocycles like quinolines. tandfonline.com

For instance, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form quinoline thiosemicarbazones can be achieved in just 3-5 minutes with excellent yields under microwave irradiation. mdpi.com This is a significant improvement over conventional heating methods, which result in lower yields and require much longer reaction times. mdpi.com Similarly, the synthesis of N-substituted furo[3,4-b]quinoline derivatives via a three-component reaction sees a dramatic reduction in reaction time from 3-5 hours (conventional) to 5-9 minutes (microwave), with yields increasing from the 37-56% range to 90-98%. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives

| Product | Method | Reaction Time | Yield |

| Quinoline Thiosemicarbazones | Conventional | Longer | Lower |

| Quinoline Thiosemicarbazones | Microwave-Assisted | 3-5 min | Excellent (e.g., 91%) mdpi.com |

| N-substituted furo[3,4-b]quinolines | Conventional | 3-5 h | 37-56% |

| N-substituted furo[3,4-b]quinolines | Microwave-Assisted | 5-9 min | 90-98% tandfonline.com |

One-Pot and Multicomponent Reaction (MCR) Strategies for this compound Assembly

One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. This approach reduces waste, saves time, and simplifies purification processes. researchgate.net

A variety of one-pot syntheses for quinoline derivatives have been developed. A notable example is the Friedländer synthesis, where o-nitroarylcarbaldehydes are reduced to o-aminoarylcarbaldehydes with iron and catalytic HCl, and then condensed in situ with ketones or aldehydes to form quinolines in high yields. rsc.org Another versatile method is the one-pot, two-step synthesis of 4-(1H-indol-3-yl)quinolines from β-(2-aminophenyl)-α,β-ynones and 2-alkynyl-trifluoroacetanilides in ethanol, which proceeds without any intermediate work-up. sorbonne-universite.fr Three-component reactions are also common, such as the synthesis of pyrimido[4,5-b]quinolines from 2-chloro-3-formyl quinolines and N-phenylurea in a convenient one-pot procedure. asianpubs.org

Optimization of Reaction Conditions and Yield Enhancement for this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound while minimizing side reactions. This process involves systematically screening various parameters such as catalysts, solvents, bases, temperature, and reaction time.

In the context of quinoline synthesis, optimization is frequently applied to well-established reactions like the Suzuki-Miyaura coupling. For the synthesis of biaryl compounds like 3-(quinolin-2-yl)phenol, a related isomer, optimizing the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and solvent system (e.g., DMF/toluene mixtures) is crucial for achieving high yields. smolecule.com

Advanced Structural Characterization and Elucidation of 4 Quinolin 3 Ylphenol and Its Derivatives

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable in the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms. For quinoline (B57606) derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, often between 7.0 and 9.0 ppm. researchgate.net The phenolic proton of 4-Quinolin-3-ylphenol would be expected to appear as a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: Carbon-13 NMR (¹³C NMR) reveals the different carbon environments within a molecule. oregonstate.edu The spectrum of a this compound derivative would show distinct signals for the carbons of the quinoline and phenol (B47542) rings. researchgate.netnih.gov Quaternary carbons, those without attached protons, are typically weaker in intensity. chemguide.co.uk The chemical shifts provide insight into the electronic environment of each carbon atom.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton and carbon signals, especially in complex molecules with overlapping resonances. wikipedia.orgharvard.edunih.gov COSY experiments establish correlations between coupled protons, helping to trace out spin systems within the molecule. youtube.comresearchgate.net HSQC correlates directly bonded carbon and proton atoms, providing a powerful tool for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum. wikipedia.orgmagritek.com

Table 1: Representative NMR Data for Quinoline-Phenol Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | Multiplet | Chemical shifts are influenced by substituents on the quinoline and phenol rings. researchgate.net |

| ¹H (Phenolic OH) | Variable | Singlet | Shift is dependent on solvent, concentration, and temperature. |

| ¹³C (Aromatic) | 100 - 160 | Singlet | The range encompasses carbons from both the quinoline and phenol moieties. nih.govmagritek.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group.

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings.

C=C and C=N Stretch (Aromatic): A series of sharp peaks in the 1400-1600 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline and phenol rings.

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region is attributed to the stretching of the phenolic C-O bond.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Phenolic O-H | 3200-3600 | Broad |

| Aromatic C-H | >3000 | Sharp, Medium |

| Aromatic C=C, C=N | 1400-1600 | Sharp, Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant transitions are typically π → π* transitions. wikipedia.orglibretexts.org

The UV-Vis spectrum of this compound would be expected to show strong absorption bands in the ultraviolet region, characteristic of the extended π-conjugated system formed by the quinoline and phenol rings. The position of the absorption maxima (λ_max) can be influenced by substituents and the solvent. wikipedia.org These transitions are often broad because they are superimposed on vibrational and rotational energy states. wikipedia.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max Range (nm) | Molar Absorptivity (ε) |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound with high accuracy and can offer structural information through the analysis of fragmentation patterns. researchgate.netrsc.org

For this compound (C₁₅H₁₁NO), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (approximately 221.25 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition with high precision. nih.gov The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for such compounds might involve the loss of small, stable molecules or radicals. whitman.edulibretexts.orgnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 221 | Molecular Ion |

| [M-H]⁺ | 220 | Loss of a hydrogen atom |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Conformation

To perform single crystal X-ray diffraction (SC-XRD), a high-quality single crystal of the compound is required. uhu-ciqso.es The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

For this compound and its derivatives, SC-XRD analysis would reveal:

Molecular Geometry: Precise bond lengths and angles within the quinoline and phenol rings. okstate.edu

Conformation: The dihedral angle between the planes of the quinoline and phenol rings, which is crucial for understanding the degree of π-conjugation between the two aromatic systems. In related structures, quinoline cores are often planar, with dihedral angles to substituent rings being relatively small, which can favor π-π stacking.

Intermolecular Interactions: The presence of hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atom of the quinoline ring, as well as other non-covalent interactions like π-π stacking, which dictate the crystal packing.

Table 5: Illustrative X-ray Crystallographic Parameters for a Quinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| C-C Bond Length (Aromatic) | ~1.39 Å |

| C-N Bond Length (Quinoline) | ~1.37 Å |

| C-O Bond Length (Phenol) | ~1.36 Å |

Note: The values in this table are illustrative and would be precisely determined for a specific crystal structure.

These advanced characterization techniques, when used in concert, provide a comprehensive and unambiguous determination of the structure of this compound and its derivatives, laying the foundation for a deeper understanding of their properties and reactivity.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular assembly of this compound and its derivatives is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking. These non-covalent forces dictate the crystal packing and, consequently, the material's bulk properties.

Hydrogen Bonding:

In the crystalline state, quinoline derivatives, including those of this compound, exhibit a variety of hydrogen bonding motifs. The presence of both a hydroxyl (-OH) group and a quinoline nitrogen atom provides sites for both hydrogen bond donation and acceptance. This leads to the formation of diverse supramolecular architectures such as helices and 3D frameworks. acs.org For instance, in related styryl quinoline derivatives, multiple O–H···O, C–H···O, and O–H···N interactions contribute to the formation of complex structures like hydrogen-bonded triple helices and zig-zag one-dimensional chains. nih.govscilit.com

π-π Stacking:

Aromatic systems like the quinoline and phenol rings in this compound are prone to π-π stacking interactions. These interactions, where the π-orbitals of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal lattice. In derivatives of quinoline, both face-to-face and offset π-π stacking arrangements are observed. acs.orgnih.gov The centroid-to-centroid distances between stacked rings are a key parameter in characterizing these interactions, with typical distances falling in the range of 3.7 to 3.9 Å. acs.orgnih.gov

The planarity of the molecular geometry plays a crucial role in the effectiveness of π-π stacking. nih.gov Substituents on the quinoline or phenyl rings can influence this planarity and, consequently, the nature and extent of π-π stacking. nih.govscilit.com These interactions are not only fundamental to the solid-state structure but are also vital for applications in areas like organic semiconductors. acs.orgnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Chemistry

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as normalized contact distance (dnorm), shape index, and curvedness onto the molecular surface, a detailed picture of the close contacts between molecules can be obtained. mdpi.comnih.gov

For derivatives of this compound, Hirshfeld surface analysis provides quantitative insights into the relative contributions of different types of intermolecular interactions. The corresponding two-dimensional (2D) fingerprint plots summarize these interactions, allowing for a clear differentiation between contributions from hydrogen bonds, π-π stacking, and other van der Waals forces. scielo.org.coresearchgate.net

Key features observed in the Hirshfeld analysis of related compounds include:

Red spots on the dnorm surface , which indicate close contacts shorter than the sum of the van der Waals radii, are typically associated with hydrogen bonds. researchgate.netnih.gov

The shape index and curvedness can reveal the presence of π-π stacking interactions, often appearing as characteristic patterns. scielo.org.co

Electrochemical Characterization Techniques

The electrochemical behavior of this compound and its derivatives can be investigated using various voltammetric techniques. These methods provide information on the reduction and oxidation potentials of the molecule, the kinetics of electron transfer, and the stability of the resulting redox species.

Cyclic voltammetry (CV) is a primary technique used to study the electrochemical properties of quinoline derivatives. semanticscholar.org By scanning the potential of a working electrode and measuring the resulting current, the redox processes of the compound can be identified. The reduction of the quinoline moiety is a characteristic feature, often involving a two-electron transfer to form a dihydro-quinoline derivative. semanticscholar.org

The electrochemical properties are highly dependent on the substituents present on the aromatic rings and the pH of the solution. semanticscholar.org For instance, electron-withdrawing groups tend to increase the reduction potential, while electron-donating groups decrease it. semanticscholar.org In some cases, multiple redox waves can be observed, which may be attributed to potential inversion phenomena. semanticscholar.org

The stability of the electrochemically generated species can also be assessed through techniques like prolonged electrolysis followed by analysis using methods such as mass spectrometry. mdpi.com This allows for the identification of the products of the electrochemical reaction and provides insights into the reaction mechanism.

Chemical Reactivity and Derivatization Studies of 4 Quinolin 3 Ylphenol

Exploration of Electrophilic Aromatic Substitution Reactions on 4-Quinolin-3-ylphenol

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this compound, the reaction's regioselectivity is overwhelmingly controlled by the powerful activating effect of the phenolic hydroxyl group. The -OH group is a strong ortho, para-director, significantly increasing the electron density at the positions adjacent and opposite to it through resonance stabilization. minia.edu.egmakingmolecules.com

The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iqmasterorganicchemistry.com This step is typically the rate-determining step as it temporarily disrupts aromaticity. A subsequent rapid deprotonation by a base restores the aromatic ring, completing the substitution. uomustansiriyah.edu.iq For this compound, the quinoline (B57606) substituent occupies the para position (C4) relative to the hydroxyl group. Consequently, electrophilic attack is directed to the unoccupied ortho positions (C2 and C6) of the phenol (B47542) ring. The quinoline ring itself is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com

Key research findings on analogous phenol functionalizations suggest several potential EAS reactions for this compound. makingmolecules.commdpi.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Expected Product(s) |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-(quinolin-3-yl)phenol and 2,6-Dibromo-4-(quinolin-3-yl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(quinolin-3-yl)phenol |

| Sulfonation | Fuming H₂SO₄ | 4-(Quinolin-3-yl)phenol-2-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 2-Alkyl-4-(quinolin-3-yl)phenol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-(quinolin-3-yl)phenol |

Nucleophilic Substitution Reactions and Formation of Substituted Derivatives

Nucleophilic aromatic substitution (SNA_r) typically requires an aromatic ring to be electron-deficient, often facilitated by the presence of strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.comlibretexts.org The phenol ring of this compound is electron-rich and thus not predisposed to nucleophilic attack.

However, the quinoline component, particularly the pyridine (B92270) part of the heterocycle, is more susceptible to nucleophilic attack. Such reactions are most efficient at the C2 and C4 positions of the quinoline ring, especially if a good leaving group (e.g., a halide) is present at these positions. gcwgandhinagar.commdpi.com For the parent this compound molecule, direct nucleophilic substitution is not a primary reaction pathway. However, for derivatives of the compound, such as a hypothetical 2-chloro-3-(4-hydroxyphenyl)quinoline, a nucleophile (Nu⁻) could displace the chloride.

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom. gcwgandhinagar.comlibretexts.org Subsequent loss of the leaving group restores the aromaticity of the quinoline ring. gcwgandhinagar.com

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization, allowing for significant modification of the molecule's physical and chemical properties. nih.gov Common functionalization reactions include etherification and esterification, which are widely used in synthetic chemistry to protect the hydroxyl group or to introduce new functional moieties. jfda-online.comlibretexts.org

Etherification: The formation of ethers can be readily achieved, for example, through the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an S_N2 reaction.

Esterification: Phenolic esters are typically prepared by reacting this compound with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This method is efficient for introducing a wide variety of acyl groups. nih.gov

Table 2: Representative Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Base | Product Type |

| Etherification | Methyl iodide (CH₃I) | K₂CO₃ | Methyl ether |

| Etherification | Benzyl bromide (BnBr) | NaH | Benzyl ether |

| Esterification | Acetyl chloride | Pyridine | Acetate (B1210297) ester |

| Esterification | Benzoyl chloride | Triethylamine | Benzoate ester |

| Silylation | Trimethylsilyl chloride (TMSCl) | Triethylamine | Silyl ether |

Reactions Involving the Quinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it both basic and nucleophilic. gcwgandhinagar.com This allows it to react with various electrophiles.

N-Alkylation (Quaternization): One of the most characteristic reactions of the quinoline nitrogen is its reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) to form quaternary quinolinium salts. smolecule.com In this S_N2 reaction, the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. The resulting products are positively charged ionic compounds with altered solubility and electronic properties compared to the parent molecule.

N-Oxidation: The quinoline nitrogen can also be oxidized using reagents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) to form the corresponding N-oxide. This transformation modifies the electronic character of the quinoline ring, making it more susceptible to certain substitution reactions.

Mechanistic Investigations of this compound Transformations

While specific experimental mechanistic studies on this compound are not extensively documented, the transformation pathways can be inferred from well-established principles of physical organic chemistry and studies on analogous compounds. uomustansiriyah.edu.iqmasterorganicchemistry.com

Electrophilic Substitution Mechanism: The mechanism of EAS on the phenol ring proceeds through the formation of an arenium ion intermediate. masterorganicchemistry.com The stability of this cation is crucial. The non-bonding electrons of the hydroxyl group play a key role in stabilizing the positive charge of the intermediate via resonance, particularly when the attack is at the ortho or para position. This stabilization lowers the activation energy for substitution at these sites compared to the meta position, explaining the observed regioselectivity. uomustansiriyah.edu.iq

Nucleophilic Substitution Mechanism: For hypothetical halo-substituted quinoline derivatives, the S_NAr mechanism involves the formation of a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org The electron-withdrawing nitrogen atom of the quinoline ring is essential for delocalizing the negative charge, thereby stabilizing the intermediate and facilitating the reaction. gcwgandhinagar.com The rate of this reaction is generally dependent on both the concentration of the substrate and the nucleophile. bits-pilani.ac.in

Computational Studies: Modern mechanistic investigations frequently employ computational methods, such as Density Functional Theory (DFT), to model reaction pathways, transition states, and intermediates. materialsciencejournal.org Such studies on related hydroxyquinolines and other phenolic compounds have provided deep insights into their reactivity. researchgate.netnih.gov For this compound, DFT calculations could elucidate the relative activation barriers for electrophilic attack at different positions, predict the geometries of intermediates, and rationalize the observed reactivity patterns, offering a molecular-level understanding of its transformations.

Computational and Theoretical Analysis of this compound: A Review of Available Scientific Literature

The search encompassed targeted queries for Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, predicted spectroscopic properties, and molecular dynamics simulations specifically for this compound. While there is a substantial body of research on the computational analysis of various quinoline derivatives, the data required to populate the detailed sections and subsections of the requested article for this particular compound could not be located.

Research in this field often focuses on quinoline derivatives with different substitution patterns or more complex structures. For instance, detailed computational studies, including DFT and FMO analyses, have been published for compounds such as 3-arylated quinolines, various chloro- and bromo-substituted quinolinyl phenols, and larger fused-ring systems containing a quinoline moiety. mdpi.comnih.govrjptonline.orgresearchgate.netresearchgate.net These studies provide valuable insights into the structure-property relationships within the broader class of quinoline compounds.

Computational and Theoretical Studies of 4 Quinolin 3 Ylphenol

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Solvation Effects

Adherence to scientific accuracy and the strict constraints of the user's request precludes the extrapolation of data from different, albeit related, molecules to generate the specified article. Further research or the publication of studies focused on 4-Quinolin-3-ylphenol would be required to fulfill this request.

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling plays a pivotal role in modern drug discovery by predicting the biological activity of chemical compounds and elucidating their structure-activity relationships (SAR) before their actual synthesis. For quinoline (B57606) derivatives, a class of compounds known for a wide array of pharmacological activities, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) are extensively used. bohrium.comwisdomlib.org These methods establish a mathematical correlation between the chemical structure of a compound and its biological activity. bohrium.com

The fundamental principle of QSAR is to correlate the response activity data with descriptors that encode chemical information. bohrium.com For quinoline derivatives, studies have shown that constitutional and geometrical descriptors can provide good estimations of their biological activity, for instance, their anticancer potential. bohrium.com Models are developed using statistical methods like multiple linear regression and machine learning algorithms such as artificial neural networks. bohrium.com These models are then validated to ensure their robustness and predictive power. nih.gov

Several QSAR studies on various quinoline derivatives have highlighted key structural features and physicochemical properties that influence their bioactivity. For example, in the context of c-MET kinase inhibitors, the mass, electronegativity, and partial charges of the molecules were found to significantly affect their inhibitory activity. nih.gov Similarly, for quinolinone-based thiosemicarbazones designed as antituberculosis agents, the van der Waals volume, electron density, and electronegativity were suggested to have a pivotal role. nih.gov The presence of the quinoline ring itself, along with specific linkers like an imine group (–CH=N–), has been identified as essential for certain biological activities. dovepress.com

These computational models serve as a valuable tool for the virtual screening and design of new, potentially more potent and safer, quinoline-based therapeutic agents. nih.gov By predicting the activity of novel compounds, QSAR studies can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development pipeline. bohrium.com

Molecular Docking Studies (focused on binding modes and interactions with specific biomolecular targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding modes and interactions of potential drug candidates with their specific biomolecular targets. nih.govrjptonline.org While specific docking studies on this compound are not extensively documented, research on the closely related isomer, 4-(quinolin-8-yl)phenol, provides significant insights into how such compounds might interact with biological targets. researchgate.net

A study investigating the antiprotozoal activity of quinoline-biphenyl hybrids performed molecular docking of 4-(quinolin-8-yl)phenol against cruzipain, a key cysteine protease from Trypanosoma cruzi, and Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), an important enzyme in the parasite's glycolytic pathway. researchgate.netscirp.org The results showed a good correlation between the predicted binding scores and the experimentally observed biological activity, suggesting these enzymes could be potential targets. researchgate.net

The docking of 4-(quinolin-8-yl)phenol against cruzipain and PfLDH revealed significant binding affinities. researchgate.net Such studies are crucial as they suggest that these compounds could act as competitive inhibitors of these essential parasitic enzymes. researchgate.netscirp.org The binding of quinoline-based ligands to the cofactor-binding pocket of PfLDH, for instance, suggests a potential mechanism of action as competitive inhibitors of the cofactor, NADH. scirp.org

The interactions observed in docking studies typically involve a combination of hydrogen bonds and hydrophobic interactions with the active site residues of the target protein. rsc.org For example, in studies with other quinoline derivatives, hydrogen bonds were observed with residues like Gln34, Asn76, and Ser37, while hydrophobic interactions occurred with residues such as Tyr38 and Leu73 in the elastase enzyme. The specific interactions and their geometries help to rationalize the binding affinity and selectivity of the compounds.

Table 1: Molecular Docking Results for 4-(Quinolin-8-yl)phenol

Biomolecular Target Binding Energy (kcal/mol) Reference Cruzipain (Trypanosoma cruzi) -7.5 researchgate.net Plasmodium falciparum lactate dehydrogenase (PfLDH) Not explicitly stated in the provided text, but docking was performed. researchgate.net

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Quinolin-8-yl)phenol |

Biological Activities and Mechanistic Investigations of 4 Quinolin 3 Ylphenol and Its Derivatives in Vitro and Cellular Focus

Exploration of Enzyme Inhibition Mechanisms

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

Derivatives of quinoline (B57606) have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate metabolism. The inhibition of these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia. In one study, a series of quinoline-linked benzothiazole hybrids were synthesized and evaluated, with several compounds showing remarkable α-glucosidase inhibitory activity, significantly more potent than the standard drug, acarbose (B1664774). nih.gov

Kinetic studies of the most active compounds, such as quinoline hybrid 8h , revealed a non-competitive mode of inhibition against α-glucosidase. nih.gov This indicates that the inhibitor binds to an allosteric site on the enzyme, rather than competing with the substrate at the active site. Similarly, certain quinazolin-4(3H)-one derivatives, which are structurally related to quinolines, also exhibit competitive inhibition of α-glucosidase, with some compounds being substantially more potent than acarbose. nih.gov

| Compound Series | Most Potent Compound | IC₅₀ Value (µM) | Standard (Acarbose) IC₅₀ (µM) |

|---|---|---|---|

| Quinoline linked benzothiazole hybrids | 8h | 38.2 ± 0.3 nih.gov | 750.0 ± 2.0 nih.gov |

| Quinazolin-4(3H)-one derivatives | 7b | 14.4 ± 0.2 nih.gov | ~750 nih.gov |

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The quinoline scaffold is a recognized pharmacophore for targeting key enzymes in both bacterial and human cells, including enoyl-acyl carrier protein (ACP) reductase (ENR) and dihydrofolate reductase (DHFR).

Enoyl ACP Reductase (ENR): ENR is a vital enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it an attractive target for novel antibacterial agents. dovepress.comscilit.com Docking and 3D-QSAR studies on quinoline hydrazones and Schiff bases have identified these derivatives as potent ENR inhibitors. dovepress.comresearchgate.net These studies suggest that the quinoline core interacts with key residues like TYR158 and the cofactor NAD+ in the enzyme's active site. dovepress.com

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial drugs. nih.govnih.govmdpi.com Quinoline and the related quinazolinone derivatives have been extensively studied as DHFR inhibitors. For example, a series of 2,3,6-substituted quinazolin-4(3H)-ones produced compounds with potent DHFR inhibition, with IC₅₀ values as low as 0.02 µM. mdpi.com Similarly, newly synthesized quinoline derivatives have shown potent DHFR inhibitory activity against both gram-positive and gram-negative bacteria, with the most active compounds having IC₅₀ values of 10.04 µM and 12.05 µM. benthamdirect.com

| Compound Series | Most Potent Compound(s) | Target | IC₅₀ Value (µM) |

|---|---|---|---|

| 4(3H)-Quinazolinone analogs | 30, 31 | Mammalian DHFR | 0.4 nih.gov |

| 28 | 0.5 nih.gov | ||

| Quinazolinone-based derivatives | 3e | Human DHFR | 0.527 ± 0.028 nih.gov |

| Quinoline derivatives | 6 | Human DHFR | 10.04 ± 0.73 benthamdirect.com |

| 2 | 12.05 ± 1.55 benthamdirect.com |

Investigation of Topoisomerase and Protein Kinase Modulation

The quinoline structure is a versatile scaffold found in numerous inhibitors of topoisomerases and protein kinases, enzymes that play critical roles in cellular proliferation and signaling.

Topoisomerase Inhibition: DNA topoisomerases are essential for resolving topological challenges during DNA replication and transcription, making them prime targets for cancer chemotherapy. mdpi.comnih.gov Several quinoline derivatives have been synthesized and identified as inhibitors of topoisomerase I (Topo I). nih.gov A novel series of pyrazolo[4,3-f]quinoline derivatives demonstrated potent antiproliferative activity, with the most effective compounds exhibiting GI₅₀ values below 8 µM across multiple cancer cell lines. nih.gov Further investigation showed that compound 2E from this series was a highly active inhibitor of topoisomerase IIα (Topo IIα), with an 88.3% inhibition of enzyme activity, comparable to the standard drug etoposide. mdpi.com

Protein Kinase Modulation: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Quinoline-based compounds have emerged as a significant class of kinase inhibitors. nih.govresearchgate.net For instance, a series of 3-substituted quinoline derivatives were found to be potent inhibitors of platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK), with optimal activity below 20 nM. nih.gov The quinoline scaffold has been incorporated into inhibitors targeting a wide range of kinases, including Src, RET, and c-MET, with some derivatives showing IC₅₀ values in the low nanomolar range. researchgate.net

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are zinc-dependent enzymes that degrade components of the extracellular matrix, playing a crucial role in cancer cell invasion and metastasis. mdpi.com The development of MMP inhibitors is therefore a promising strategy for antimetastatic therapy. Both the phenol (B47542) and quinoline moieties contribute to MMP inhibition. The phenol group can act as a zinc-binding group, while the quinoline scaffold provides a core structure for developing selective inhibitors.

Studies have identified 8-hydroxyquinoline (B1678124) derivatives as effective inhibitors of MMP-2 and MMP-9, with the most active compounds showing IC₅₀ values at the submicromolar level. researchgate.netnih.gov Another study identified Clioquinol (B1669181) and chloroxine, both containing a quinoline structure, as inhibitors of MMP-14 with IC₅₀ values of 26.9 µM and 25.6 µM, respectively. nih.gov Notably, Clioquinol showed high selectivity for MMP-14 over other tested MMPs. nih.gov

| Compound | Target MMP | IC₅₀ Value (µM) |

|---|---|---|

| Clioquinol | MMP-14 | 26.9 ± 5.3 nih.gov |

| Chloroxine | MMP-14 | 25.6 ± 4.2 nih.gov |

| MMP-9 | 15.9 nih.gov | |

| 8-hydroxyquinoline derivative 5e | MMP-2 | Submicromolar nih.gov |

| MMP-9 | Submicromolar nih.gov | |

| 8-hydroxyquinoline derivative 5h | MMP-2 | Submicromolar nih.gov |

| MMP-9 | Submicromolar nih.gov |

Haspin Kinase Inhibitory Potency

Haspin is a protein kinase that plays a crucial role in mitosis by phosphorylating histone H3, making it a promising target for anticancer therapies. nih.gov Research has identified derivatives based on a 3H-pyrazolo[4,3-f]quinoline scaffold as highly potent inhibitors of haspin kinase. nih.govresearchgate.netnih.gov

A synthesized library of these compounds yielded inhibitors with IC₅₀ values as low as 14 nM. nih.govnih.gov Detailed analysis identified specific compounds, such as HSD972 and HSD929 , as the most potent inhibitors with nanomolar IC₅₀ values. nih.gov In a related study on pyrazolo[3,4-g]isoquinolines, compounds 1b and 1c were also found to be potent haspin inhibitors. mdpi.com The potent and specific inhibition of haspin by these quinoline-based scaffolds highlights their potential as lead compounds for the development of novel anticancer therapeutics. nih.gov

| Compound Series | Compound | IC₅₀ Value (nM) |

|---|---|---|

| 3H-pyrazolo[4,3-f]quinoline | HSD972 | 14 nih.gov |

| Compound 17 | 45 nih.gov | |

| HSD929 | 61 nih.gov | |

| Pyrazolo[3,4-g]isoquinoline | 1b | 57 mdpi.com |

| 1c | 66 mdpi.com |

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase (STS) is a critical enzyme in steroid biosynthesis, responsible for hydrolyzing inactive steroid sulfates like estrone-3-sulfate (E1S) into their biologically active forms. nih.gov In hormone-dependent cancers, such as a majority of breast cancer cases, the expression of STS is significantly high, making it a key therapeutic target. nih.gov The inhibition of STS can reduce the availability of active estrogens that fuel tumor growth.

A crucial pharmacophore for potent, irreversible STS inhibitors is the phenol sulfamate (B1201201) ester. cancer.gov While direct studies on 4-Quinolin-3-ylphenol are limited, extensive research on structurally related sulfamoylated phenol derivatives highlights the potential of this chemical class. For instance, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been developed as highly potent STS inhibitors. nih.govnih.gov

In vitro evaluations using both isolated STS enzyme and MCF-7 breast cancer cells demonstrated the efficacy of these compounds. The inhibitory activity is influenced by the substitution pattern on the phenyl ring, with halogenated derivatives showing particularly strong effects. nih.gov One of the most active compounds, a difluorinated derivative, exhibited an IC₅₀ value of 0.21 nM in MCF-7 cells, which was approximately five times more potent than the reference inhibitor Irosustat. nih.govnih.gov This potent inhibition is attributed to the sulfamate group, which is believed to be responsible for the inactivation of the enzyme. nih.gov

| Compound | Description | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Difluoro-derivative (5l) | 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | MCF-7 | 0.21 | nih.gov |

| Irosustat | Reference STS Inhibitor | MCF-7 | 1.06 | nih.gov |

| 4-Fluoro-estradiol derivative | Estradiol with fluorine at C4 and benzyl at C17β | - | 40 | clemson.edu |

Cellular Pathway Modulation Studies (in vitro cell lines)

Quinoline derivatives have been shown to exert significant effects on various cellular pathways that are fundamental to cancer cell survival and proliferation. In vitro studies using a variety of cancer cell lines have elucidated their roles in inducing programmed cell death, halting the cell division cycle, and impeding processes essential for metastasis and tumor growth.

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many quinoline derivatives have been identified as potent inducers of apoptosis. ingentaconnect.combenthamdirect.com Mechanistic studies have shown that these compounds can trigger apoptosis through both caspase-dependent and independent pathways. waocp.org

For example, certain 2-phenylquinolin-4-amine derivatives have demonstrated significant apoptosis-inducing activity, confirmed through caspase-3 activation and Annexin V-FITC assays. ingentaconnect.combenthamdirect.com In glioblastoma cells, a novel imidazoquinoline derivative was found to induce apoptosis accompanied by the generation of reactive oxygen species (ROS) and activation of caspase-3. waocp.org Similarly, other quinoline-based compounds, designed as analogues of combretastatin A-4, induce apoptosis via a mitochondrial-dependent pathway. tandfonline.com This highlights a common mechanism for quinoline derivatives in initiating the cellular self-destruction sequence in cancer cells.

The cell cycle is a tightly regulated process that governs cell division. A hallmark of cancer is the dysregulation of this cycle, leading to uncontrolled proliferation. Several quinoline derivatives have been shown to interfere with this process, causing cell cycle arrest at specific phases.

Studies have demonstrated that different quinoline scaffolds can arrest the cell cycle at different phases. For instance, one novel quinoline derivative significantly induced cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells, increasing the cell population in this phase from 10.42% in untreated cells to 22.84%. rsc.org Another study on an imidazoquinoline compound noted an increase in the G1 cell population and a significant rise in the sub-G1 fraction, which is indicative of apoptosis. waocp.org This ability to halt cell division prevents the propagation of cancer cells and can sensitize them to other therapeutic agents.

| Derivative Type | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Novel Quinoline Derivative (4c) | MDA-MB-231 (Breast Cancer) | G2/M Phase Arrest | rsc.org |

| Imidazoquinoline Derivative (5c) | U-87MG (Glioblastoma) | Post-G1 Arrest & Increased Sub-G1 | waocp.org |

| Quinoline-based CA-4 Analogue | MCF-7 (Breast Cancer) | G2/M Phase Arrest | tandfonline.com |

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov Quinoline and its derivatives have emerged as a class of compounds with significant anti-angiogenic properties.

In vitro models, such as the aorta ring assay, have been used to demonstrate the inhibitory effects of quinolone derivatives on neovessel growth. researchgate.netresearchgate.net Specific quinazoline (B50416) derivatives have been shown to exert their anti-angiogenic effects by directly inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase receptor in the angiogenic signaling cascade. nih.govnih.gov One such derivative exhibited potent inhibitory activity against VEGFR2 with an IC₅₀ of 5.49 μM. nih.gov This inhibition subsequently blocks downstream signaling pathways, such as the Akt/mTOR/p70s6k pathway, which are vital for endothelial cell proliferation and migration. nih.gov These findings underscore the potential of quinoline-based compounds to disrupt the tumor microenvironment by cutting off its blood supply.

Interference with DNA synthesis and replication is a well-established strategy in cancer chemotherapy. acs.orgacs.org Certain quinoline derivatives have been shown to target enzymes essential for this process. Specifically, novel quinoline compounds have been investigated as inhibitors of DNA gyrase, an enzyme critical for DNA replication. nih.gov

In vitro assays demonstrated that a potent quinoline derivative could significantly inhibit the E. coli DNA gyrase enzyme with an IC₅₀ value of 3.39 μM. nih.gov Furthermore, other studies have identified pyrazolo[4,3-f]quinoline derivatives as inhibitors of human topoisomerase I and IIα, enzymes that are crucial for managing DNA topology during replication and transcription. mdpi.com One derivative, compound 2E, was particularly effective against topoisomerase IIα, showing 88.3% inhibition, comparable to the standard drug etoposide. mdpi.com By disrupting these fundamental enzymatic processes, these quinoline compounds can effectively halt the proliferation of cancer cells.

Receptor Binding and Protein Interaction Studies

The biological effects of this compound and its derivatives are often mediated by their direct interaction with specific protein targets and receptors. Molecular docking and in vitro binding assays have been instrumental in identifying these interactions and elucidating the structure-activity relationships.

Quinoline derivatives have been shown to bind to a variety of targets:

Tubulin: Many quinoline-based compounds act as tubulin polymerization inhibitors, binding to the colchicine binding site. tandfonline.comrsc.org This disruption of microtubule dynamics leads to mitotic arrest and apoptosis. One potent derivative demonstrated the ability to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. rsc.org

Kinase Receptors: As mentioned, derivatives can act as potent inhibitors of tyrosine kinase receptors like VEGFR-2, which is crucial for angiogenesis. nih.govmdpi.com Benzo[g]quinazolines have also shown high affinity for receptors like anaplastic lymphoma kinase (ALK), EGFR, and HER2. mdpi.com

Other Receptors: In silico studies have explored the binding affinity of quinoline derivatives for various other receptors. For example, 2H-thiopyrano[2,3-b]quinoline derivatives were analyzed for their interaction with the anticancer peptide CB1a, showing binding affinities in the range of -5.3 to -6.1 Kcal/mol. nih.gov Other studies have investigated the affinity of quinoline derivatives for 5-HT1 type receptors. cardiff.ac.uk

DNA Methyltransferases (DNMTs): Certain bis-quinoline derivatives have been identified as inhibitors of DNA methyltransferase (DNMT), specifically DNMT3A, and can also induce the degradation of the DNMT protein. mdpi.com

These diverse interactions highlight the polypharmacological potential of the quinoline scaffold, allowing for the development of multi-targeted agents. researchgate.net

| Target Protein/Receptor | Derivative Class | Binding/Inhibition Data | Reference |

|---|---|---|---|

| Steroid Sulfatase (STS) | Sulfamoylated triazolyl-phenols | IC₅₀ = 0.21 nM | nih.gov |

| Tubulin (Colchicine Site) | Novel Quinoline Derivative (4c) | IC₅₀ = 17 µM | rsc.org |

| VEGFR-2 | Quinazoline derivative (11d) | IC₅₀ = 5.49 µM | nih.gov |

| DNA Gyrase (E. coli) | Novel Quinoline derivative (14) | IC₅₀ = 3.39 µM | nih.gov |

| Topoisomerase IIα | Pyrazolo[4,3-f]quinoline (2E) | 88.3% Inhibition | mdpi.com |

| CB1a Peptide | 2H-thiopyrano[2,3-b]quinolines | Binding Affinity = -6.1 Kcal/mol | nih.gov |

| DNA Methyltransferase 3A (DNMT3A) | Bis-quinoline derivatives | Enzyme Inhibition & Protein Degradation | mdpi.com |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Binding Affinity

Research into the therapeutic potential of quinoline derivatives has identified their interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism. A notable derivative, 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, known as INT131, has demonstrated high-affinity binding to PPARγ. In competitive ligand-displacement assays, INT131 was shown to displace rosiglitazone from the PPARγ ligand-binding pocket with a high potency, exhibiting a Ki of approximately 10 nM. nih.govmedchemexpress.comresearchgate.net This binding affinity is about 20 times higher than that of the established PPARγ agonists rosiglitazone and pioglitazone. medchemexpress.com

Furthermore, INT131 acts as a selective PPARγ modulator (SPPARM), displaying over 1000-fold selectivity for PPARγ compared to other PPAR isoforms such as PPARα and PPARδ. medchemexpress.com In cellular transcriptional activation assays, INT131 demonstrated an EC50 value of 4 nM. researchgate.net The interaction of INT131 with PPARγ occurs within the same binding pocket as thiazolidinediones (TZDs), but it occupies a distinct space and establishes different contact points with the receptor. nih.govmedchemexpress.com This unique binding mode results in an alternative conformational change in the PPARγ receptor, leading to a distinct pattern of cofactor association and subsequent gene transcription. nih.gov

Table 1: PPARγ Binding Affinity of INT131

| Compound | Binding Affinity (Ki) | Selectivity (over PPARα, PPARδ) | Transcriptional Activation (EC50) |

|---|---|---|---|

| INT131 | ~10 nM | >1000-fold | 4 nM |

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Interaction

Derivatives of the quinazoline scaffold, which is structurally related to quinoline, have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a crucial target in cancer therapy. The 4-anilinoquinazoline structure is a privileged scaffold for developing EGFR-TK inhibitors. researchgate.net These compounds typically act as competitive inhibitors with respect to ATP at the kinase domain of the EGFR.

Numerous studies have reported the potent inhibitory activity of 4-anilinoquinazoline derivatives. For instance, compounds with small, non-polar meta substituents on the aniline (B41778) ring have shown IC50 values of approximately 20 nM. nih.gov One specific derivative, 4-(3-chloroanilino)quinazoline (CAQ), was identified as a potent inhibitor of EGFR-TK. nih.gov Further modifications to the quinazolinone core have led to the discovery of highly potent inhibitors. For example, compound 8b, 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, exhibited an exceptionally low IC50 value of 1.37 nM against EGFR-TK. brieflands.com Another derivative, compound 24, characterized by a 2-benzyl-thio function, showed an EGFR-TK inhibitory activity with an IC50 of 13.40 nM. nih.gov

A series of 4-anilinoquinazoline-acylamino derivatives were also designed as dual inhibitors of EGFR and VEGFR-2. Among these, compounds 15a and 15b displayed potent EGFR inhibition with IC50 values of 0.13 μM and 0.15 μM, respectively. nih.gov These findings highlight the significant potential of quinoline and quinazoline-based structures as scaffolds for potent EGFR-TK inhibitors.

Table 2: EGFR-TK Inhibitory Activity of Selected Quinazoline Derivatives

| Compound | Structure Description | IC50 |

|---|---|---|

| 4-(3-chloroanilino)quinazoline (CAQ) | 4-anilinoquinazoline with 3-chloro substituent | ~20 nM |

| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 1.37 nM |

| Compound 24 | 2-mercapto-quinazolin-4-one with 2-benzyl-thio function | 13.40 nM |

| Compound 15a | 4-anilinoquinazoline-acylamino derivative | 0.13 μM |

| Compound 15b | 4-anilinoquinazoline-acylamino derivative | 0.15 μM |

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern their interaction with biological targets like PPARγ and EGFR-TK.

For PPARγ, SAR studies on INT131 analogs revealed that the sulfonamide linker is critical for activity. Substitutions at the 4-position of the benzene (B151609) ring A were associated with higher transcriptional activity, while substitutions at the 2-position aided in tighter packing and activity. The type and size of ring A also affected the degree of activity.

In the context of EGFR-TK inhibition by 4-anilinoquinazoline derivatives, SAR studies have shown that the quinazoline core is a favorable scaffold due to its increased affinity for the active site of the EGFR kinase. mdpi.comnih.gov The formation of hydrogen bonds between the N-1 of the quinazoline ring and methionine residues (Met793 and Met769) in the ATP-binding site is a key interaction. mdpi.com Additionally, a hydrogen bond between N-3 and a threonine residue via a water bridge contributes to a tighter binding conformation and increased potency. mdpi.com The nature of the substituent on the 4-anilino moiety also plays a crucial role; for instance, small, non-polar meta substituents on the aniline ring of 4-anilinoquinazolines were found to be the most potent. nih.gov The selectivity for HER2 over EGFR can be modulated by the aniline moiety at C-4 and substituents at C-6 of the quinazoline ring. nih.gov

Antimicrobial Activity Investigations (in vitro)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com A variety of substituted quinolines have been synthesized and evaluated for their in vitro antibacterial effects.

One study reported that a series of novel quinoline derivatives exhibited excellent antibacterial activity against E. coli and S. aureus, with one compound showing a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/ml against both strains, which was superior to the reference drugs amoxicillin and ciprofloxacin. biointerfaceresearch.com Another quinoline derivative, HT61, was found to be effective against Staphylococcus aureus biofilms. nih.govasm.org It had a planktonic MIC of 16 mg/liter and a minimum bactericidal concentration (MBC) of 32 mg/liter against S. aureus UAMS-1. asm.org

Quinoline-based hydroxyimidazolium hybrids have also been investigated. One such hybrid demonstrated potent anti-staphylococcal activity with a MIC value of 2 µg/mL (5 µM). mdpi.com Furthermore, a series of newly synthesized quinoline derivatives showed excellent MIC values (ranging from 3.12 to 50 µg/mL) against Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov

Table 3: In Vitro Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/MBC) |

|---|---|---|

| Novel Quinoline Derivative | E. coli, S. aureus | MIC: 3.125 µg/ml |

| HT61 | S. aureus UAMS-1 (planktonic) | MIC: 16 mg/liter, MBC: 32 mg/liter |

| Quinoline-based hydroxyimidazolium hybrid | S. aureus | MIC: 2 µg/mL (5 µM) |

| Novel Quinoline Derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | MIC: 3.12 - 50 µg/mL |

Antifungal Properties

Quinoline derivatives have also been explored for their antifungal properties against a range of fungal pathogens. Several studies have demonstrated their efficacy against clinically relevant fungi.

A series of quinoline derivatives were tested for their in vitro antifungal activity, with some compounds showing activity comparable to or higher than the standard drug fluconazole. nih.gov In particular, 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol were noted for their antifungal effects. nih.gov Another study found that certain quinoline derivatives linked to a chalcone moiety, when combined with fluconazole, showed good inhibitory activity against Candida albicans. nih.gov One compound from this series, PK-10, in combination with fluconazole, was particularly effective against 14 fluconazole-resistant C. albicans strains. nih.gov

Furthermore, a study evaluating the antifungal profile of quinoline derivatives against Candida spp. and dermatophyte strains found that some compounds exhibited selective anti-Candida action with MIC ranges of 25–50 μg/mL. nih.gov Derivatives of 8-hydroxyquinoline have also shown potent antifungal activity, with MIC values ranging from 0.031 to 2 µg/ml against various isolates. semanticscholar.org

Table 4: In Vitro Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity (MIC) |

|---|---|---|

| 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol | Not specified | Comparable to fluconazole |

| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol | Not specified | Comparable to fluconazole |

| PK-10 (with fluconazole) | Fluconazole-resistant C. albicans | Effective inhibition |

| Quinoline Derivatives | Candida spp. | 25–50 μg/mL |

| 8-Hydroxyquinoline Derivatives | Various fungal isolates | 0.031–2 µg/ml |

Antiviral Activities

The antiviral potential of quinoline derivatives has been investigated against several viruses, including Human Immunodeficiency Virus (HIV) and Influenza A virus (IAV).

In the context of anti-HIV research, quinoline derivatives have been explored as inhibitors of HIV-1 integrase and reverse transcriptase. jlu.edu.cnresearchgate.netresearchgate.net A series of 4-oxoquinoline ribonucleoside derivatives displayed good anti-HIV activity, with the most potent compounds having IC50 values of 1.4 and 1.6 μM against HIV-1 reverse transcriptase. nih.gov

Regarding anti-influenza activity, a series of substituted quinoline derivatives containing piperazine moieties were synthesized and evaluated. Several of these compounds were more active against IAV than the reference drug Ribavirin, with IC50 values ranging from 0.88 to 4.92 μM. nih.gov One compound, in particular, exhibited broad-spectrum antiviral activity with an IC50 range of 0.88-6.33 μM and was found to inhibit viral RNA transcription and replication. nih.gov Another study on novel quinoline derivatives identified a compound with an IC50 of 1.87 ± 0.58 μM against IAV, which was 8.2-fold more potent than ribavirin. nih.gov

Table 5: In Vitro Antiviral Activity of Selected Quinoline Derivatives

| Compound/Derivative | Virus | Target/Mechanism | Activity (IC50) |

|---|---|---|---|

| 4-oxoquinoline ribonucleosides | HIV-1 | Reverse Transcriptase | 1.4 - 1.6 μM |

| Substituted quinoline with piperazine | Influenza A Virus | RNA transcription/replication | 0.88 - 4.92 μM |

| Novel quinoline derivative | Influenza A Virus | Viral transcription/replication | 1.87 ± 0.58 μM |

Antioxidant Activity Evaluation

The antioxidant potential of quinoline derivatives, particularly those bearing phenolic substructures, is a significant area of investigation. The capacity of these compounds to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is primarily attributed to the hydrogen-donating ability of their phenolic hydroxyl groups. nih.govsapub.org Various in vitro assays are employed to quantify this activity, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most common. nih.govnih.gov